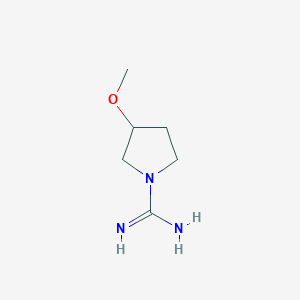![molecular formula C9H3ClF5N3O2S B1474507 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid CAS No. 1823184-08-2](/img/structure/B1474507.png)
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. A robust procedure was developed for the synthesis of a precursor compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine , from commercially available 2-chloropyrazine . Key transformations include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .
Molecular Structure Analysis
The molecular structure of 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid reveals the presence of the triazolopyridine core, the trifluoromethyl group, and the difluoroacetic acid moiety. The −CF₃ group can potentially be substituted with a halogen atom or a phenyl ring fused to the triazolo .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel [1,2,4]triazolo[4,3-a]pyridine derivatives, including those with trifluoromethyl moieties, has been achieved through multi-step reactions under microwave irradiation. This process begins with 2,3-dichloro-5-(trifluoromethyl)pyridine, utilizing hydrazine hydrate as starting materials, leading to compounds characterized by various spectroscopic techniques. These synthesized compounds have shown weak antifungal activity, indicating a potential area of application in developing antifungal agents (Yang et al., 2015).
Biological Activities
Several studies have focused on the biological activities of [1,2,4]triazolo[4,3-a]pyridine derivatives. For instance, compounds synthesized from reactions involving aromatic acids in the presence of phosphorus oxychloride have been studied for their electrochemical behavior, suggesting high ionization potentials and good affinity, which could be relevant in designing compounds with specific electronic properties (Tan, Feng, & Peng, 2007).
Another area of interest is the antifungal properties of these derivatives. A study demonstrated the synthesis of a novel [1,2,4]triazolo[4,3-a]pyridine compound with notable antifungal activity against specific fungi strains, showcasing the potential of these compounds in agricultural or medicinal fungicides (Wang et al., 2018).
Physicochemical and Structural Analysis
The crystal structure and density functional theory (DFT) studies have been conducted on [1,2,4]triazolo[4,3-a]pyridine derivatives to understand their molecular architecture and electronic properties better. These studies provide valuable insights into the compounds' structural characteristics and theoretical properties, contributing to the design of more efficient and targeted chemical entities (Mu et al., 2015).
properties
IUPAC Name |
2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF5N3O2S/c10-4-1-3(8(11,12)13)2-18-5(4)16-17-7(18)21-9(14,15)6(19)20/h1-2H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVICGUJHUXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)SC(C(=O)O)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)

![(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol](/img/structure/B1474437.png)

![(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474439.png)
![(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474440.png)


